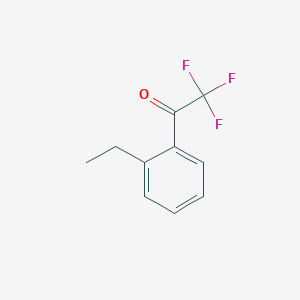

2'-Ethyl-2,2,2-trifluoroacetophenone

Description

2'-Ethyl-2,2,2-trifluoroacetophenone (CAS 73471-96-2) is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the acetyl position and an ethyl (-C₂H₅) substituent at the ortho (2') position of the phenyl ring. This compound belongs to a class of non-enolizable ketones, where the electron-withdrawing -CF₃ group stabilizes the carbonyl moiety, influencing its reactivity and applications in organic synthesis, catalysis, and medicinal chemistry .

Properties

IUPAC Name |

1-(2-ethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJPNNHULDCRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592039 | |

| Record name | 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204439-99-6 | |

| Record name | 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Reaction with Grignard Reagent: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.

Reaction with Trifluoromethane: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl esters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2’-Ethyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

2’-Ethyl-2,2,2-trifluoroacetophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2’-Ethyl-2,2,2-trifluoroacetophenone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions and as a catalyst in oxidation processes .

Comparison with Similar Compounds

Positional Isomers: 4'-Ethyl-2,2,2-trifluoroacetophenone

The para-substituted isomer (4'-ethyl derivative) shares the same molecular formula (C₁₀H₉F₃O) but differs in substituent placement. However, the electronic effects remain similar due to the -CF₃ group’s dominance. In hydroboration reactions, para-substituted analogs may exhibit slower kinetics due to reduced steric constraints .

Halogenated Derivatives: 2,2,2,3'-Tetrafluoroacetophenone

This derivative (CAS 708-64-5, C₈H₄F₄O) introduces an additional fluorine atom at the 3' position. The increased electronegativity further polarizes the carbonyl group, enhancing electrophilicity. Such derivatives are more reactive in Friedel-Crafts polycondensation reactions for polymer synthesis compared to ethyl-substituted analogs .

Trifluoromethyl-Substituted Analogs: 2'-(Trifluoromethyl)acetophenone

With a -CF₃ group at the 2' position (CAS 17408-14-9, C₉H₇F₃O), this compound exhibits stronger electron-withdrawing effects than the ethyl-substituted variant. This property makes it superior in asymmetric electroreduction, achieving 65% yield and 40% enantiomeric excess in catalytic reductions to α-(trifluoromethyl)benzyl alcohol .

Hydroboration Efficiency

In hydroboration reactions, 2,2,2-trifluoroacetophenone derivatives react rapidly (15 min, quantitative yield) due to the -CF₃ group’s electron-withdrawing nature. The ethyl substituent in 2'-ethyl analogs introduces minor steric effects but retains high reactivity, as seen in TMEDA-catalyzed Et₂Zn additions (82–84% yields) .

Table 1: Hydroboration and Catalytic Addition Efficiency

| Compound | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| 2'-Ethyl-2,2,2-trifluoroacetophenone | 2.5 h | ~85 | |

| 2,2,2-Trifluoroacetophenone | 15 min | 100 | |

| 4'-Nitro-2,2,2-trifluoroacetophenone | 3 h | 78 |

Mechanochemical Barbier Reactions

Non-enolizable ketones like 2,2,2-trifluoroacetophenone exhibit high yields (87%) in allylation reactions without requiring NH₄Cl additives. The ethyl-substituted analog likely follows similar trends, though steric bulk may slightly reduce yields compared to less hindered derivatives .

Biological Activity

2'-Ethyl-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₁F₃O

- Molecular Weight : 252.22 g/mol

- Structure : The compound features a trifluoroacetophenone moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate cellular uptake and interaction with biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways critical for various physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress and neurotoxicity.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that this compound induced apoptosis via the intrinsic pathway. The study highlighted the compound's ability to activate caspases and alter mitochondrial membrane potential, leading to increased cell death rates compared to control groups.

Case Study 3: Neuroprotection

Research investigating the neuroprotective effects of the compound found that it significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role for this compound in mitigating neurodegenerative processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.